

Lomofungin: A Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **LOMOFUNGIN**

Cat. No.: **B1218622**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomofungin is a naturally occurring antibiotic with a distinctive phenazine structure, first isolated from *Streptomyces lomondensis*.^{[1][2][3]} This potent small molecule has garnered significant interest within the scientific community due to its broad-spectrum activity against a variety of fungi, yeasts, and bacteria, as well as its cytotoxic effects on cancer cell lines.^[1] Its primary mechanism of action involves the inhibition of nucleic acid synthesis, making it a valuable tool for studying cellular processes and a potential lead compound in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies associated with **Lomofungin**.

Chemical Structure and Physicochemical Properties

Lomofungin is characterized by a substituted phenazine core. Its systematic IUPAC name is methyl 6-formyl-4,7,9-trihydroxyphenazine-1-carboxylate. The key structural and physicochemical properties of **Lomofungin** are summarized in the table below.

Property	Value	Reference
IUPAC Name	methyl 6-formyl-4,7,9-trihydroxyphenazine-1-carboxylate	
Chemical Formula	C ₁₅ H ₁₀ N ₂ O ₆	
Molecular Weight	314.25 g/mol	
CAS Number	26786-84-5	
Appearance	Acidic, olive-yellow crystalline compound	[2][3][4]
Melting Point	> 320 °C	[4]
Solubility	Soluble in dimethyl formamide, alkaline water, acidic acetone, and acidic methyl ethyl ketone. Slightly soluble in water, methanol, cyclohexane, acetone, ether, and ethyl acetate.	[4]
SMILES	COC(=O)c1ccc(O)c2nc3c(C=O)c(O)cc(O)c3nc12	

Biological Activity and Mechanism of Action

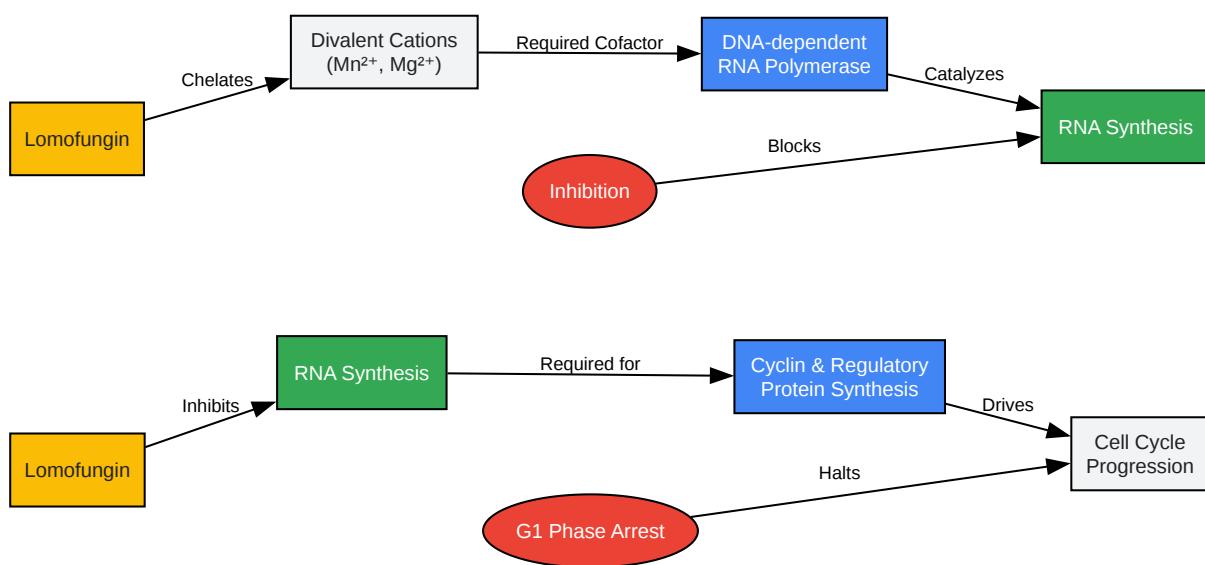
Lomofungin exhibits a broad range of biological activities, primarily attributed to its ability to inhibit RNA synthesis.

Antimicrobial Activity

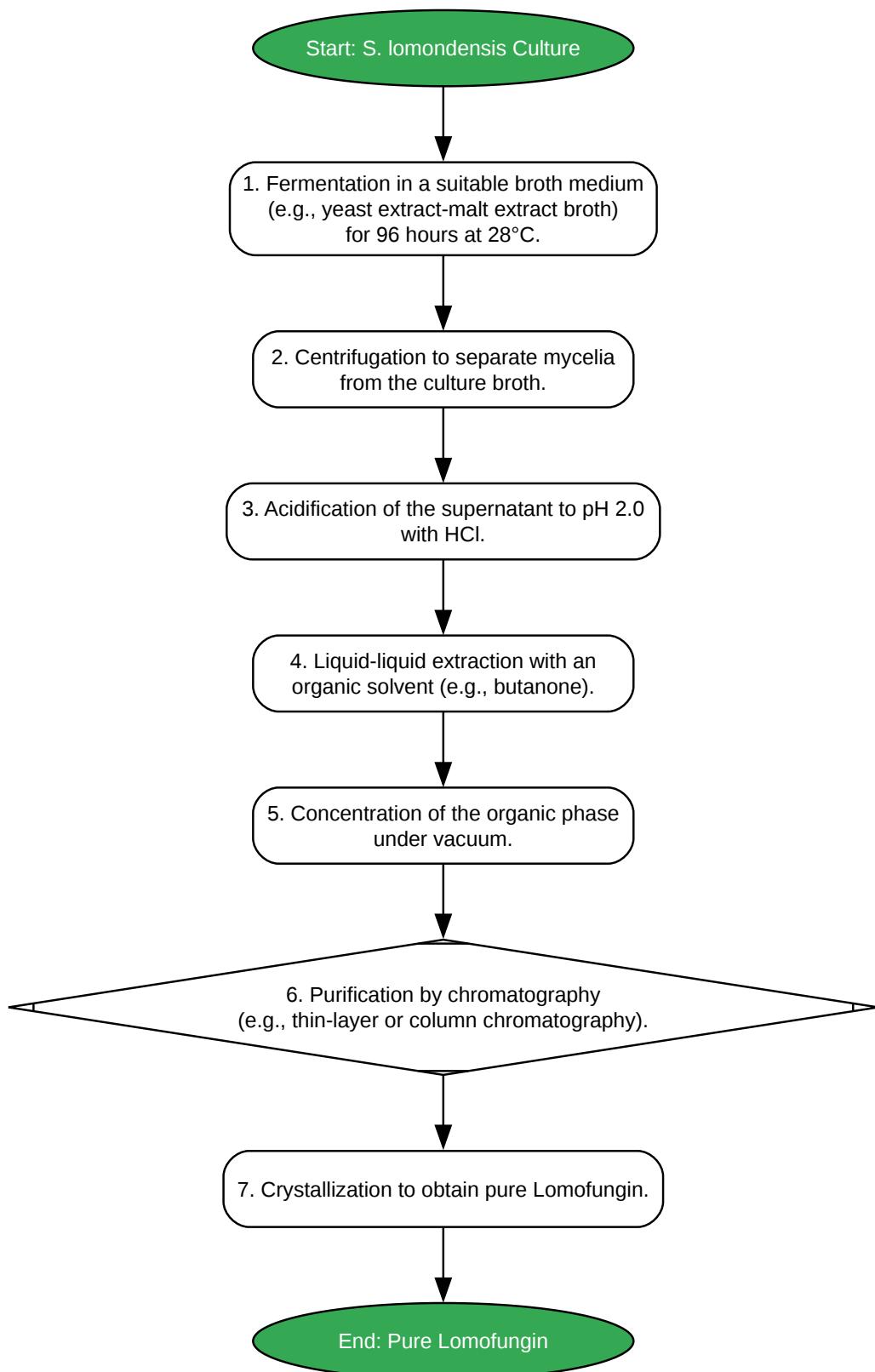
Lomofungin is effective against a variety of pathogenic fungi, yeasts, and both Gram-positive and Gram-negative bacteria.[2][3] While extensive tables of its Minimum Inhibitory Concentrations (MICs) are not readily available in single comprehensive sources, the following table compiles available data and representative ranges for key organisms.

Organism	Type	MIC Range (μ g/mL)	Reference
Candida albicans	Yeast	0.03 - 0.06 (Micafungin, for comparison)	[5]
Aspergillus fumigatus	Fungus	94 - 250 ng/ml (Voriconazole, for comparison)	[6]
Staphylococcus aureus	Gram-positive Bacteria	Not specified for Lomofungin; Caspofungin shows activity	[7]
Pseudomonas aeruginosa	Gram-negative Bacteria	Not specified for Lomofungin; Micafungin shows no inhibition at ≤ 100 μ g/mL	[8]

Note: Specific MIC values for **Lomofungin** against a wide range of organisms are not consistently reported in the reviewed literature. The provided values for other antifungals and antibacterials offer context for the susceptibility of these organisms.


Cytotoxic Activity

Lomofungin has demonstrated significant cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for several cell lines are presented below.


Cell Line	Cancer Type	IC50 (µM)	Reference
HCT116	Colon Carcinoma	Not specified for Lomofungin; Other compounds show IC50s in the µM range	[9]
5637	Bladder Cancer	Not specified for Lomofungin	
HTB-26	Breast Cancer	10 - 50 (for related compounds)	[10]
PC-3	Pancreatic Cancer	10 - 50 (for related compounds)	[10]
HepG2	Hepatocellular Carcinoma	10 - 50 (for related compounds)	[10]

Mechanism of Action: RNA Polymerase Inhibition

The primary molecular target of **Lomofungin** is DNA-dependent RNA polymerase. Its inhibitory action is not through direct binding to the DNA template but rather by chelating essential divalent cations, specifically Mn^{2+} and Mg^{2+} , which are crucial cofactors for the polymerase enzyme. This chelation effectively halts RNA synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Germ AI | Streptomyces lomondensis [germai.app]
- 2. Lomofungin, a new antibiotic produced by Streptomyces lomondensis sp. n - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lomofungin, a New Antibiotic Produced by Streptomyces lomondensis sp. n - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of Efficacy of Antifungals against Aspergillus fumigatus: Value of Real-Time Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antifungal caspofungin increases fluoroquinolone activity against Staphylococcus aureus biofilms by inhibiting N-acetylglucosamine transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Micafungin effect on Pseudomonas aeruginosa metabolome, virulence and biofilm: potential quorum sensing inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico HCT116 Human Colon Cancer Cell-Based Models En Route to the Discovery of Lead-Like Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Lomofungin: A Technical Guide to its Chemical Structure and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1218622#chemical-structure-and-properties-of-lomofungin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com